molecular formula C13H11N5OS3 B2549620 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide CAS No. 670273-02-6

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide

Cat. No.: B2549620
CAS No.: 670273-02-6
M. Wt: 349.45
InChI Key: QADUGIDYASWXRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is a heterocyclic acetamide derivative featuring dual thiadiazole rings. The molecule comprises a 1,3,4-thiadiazole moiety substituted with a methyl group at position 5 and a sulfanyl group at position 2, linked via an acetamide bridge to a 5-phenyl-substituted 1,2,4-thiadiazole ring. Thiadiazole derivatives are pharmacologically significant due to their antimicrobial, anticancer, and anti-inflammatory properties, often attributed to their ability to interact with biological targets through hydrogen bonding and π-π stacking .

Properties

IUPAC Name

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5OS3/c1-8-16-17-13(21-8)20-7-10(19)14-12-15-11(22-18-12)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADUGIDYASWXRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NC2=NSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is a novel derivative of the thiadiazole family, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 5-methyl-1,3,4-thiadiazole with appropriate acetamide derivatives. The general synthetic route includes:

  • Formation of Thiadiazole Derivatives : Starting with 5-methyl-1,3,4-thiadiazole, various acetamide derivatives are introduced.
  • Thioether Formation : The sulfanyl group is incorporated to enhance biological activity.
  • Purification and Characterization : The final product is purified using techniques such as recrystallization and characterized by NMR and mass spectrometry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:

  • Cytotoxic Activity : The compound has shown significant cytotoxic effects against various cancer cell lines. In vitro assays indicated an IC50 value of approximately 0.28 µg/mL against MCF-7 breast cancer cells, demonstrating potent growth inhibition through mechanisms such as apoptosis induction and cell cycle arrest at the G2/M phase .
Cell Line IC50 (µg/mL) Mechanism
MCF-70.28Apoptosis induction
HepG29.6Cell cycle arrest
A431Highest activityApoptosis via Bax/Bcl-2 modulation

The mechanisms underlying the biological activity of this compound include:

  • Inhibition of Key Enzymes : It has been reported to inhibit carbonic anhydrases (hCA I and hCA II), which are crucial in tumor metabolism and proliferation .
  • Apoptosis Induction : Studies have shown that the compound can upregulate pro-apoptotic proteins (Bax) while downregulating anti-apoptotic proteins (Bcl-2), leading to programmed cell death in cancer cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications in the thiadiazole ring significantly influence biological activity. For example:

  • Substituents on the phenyl ring enhance lipophilicity and improve anticancer efficacy.
  • The presence of different functional groups on the thiadiazole scaffold can modulate interactions with biological targets.

Case Studies

Several case studies illustrate the efficacy of thiadiazole derivatives:

  • Study on MCF-7 Cells :
    • A series of thiadiazole compounds were evaluated for their cytotoxicity against MCF-7 cells.
    • Results showed that compounds with a phenyl substituent exhibited enhanced activity compared to those without.
  • Evaluation Against HepG2 Cells :
    • The compound was tested against HepG2 liver cancer cells, showing significant inhibition compared to standard chemotherapeutics like 5-Fluorouracil .

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of thiadiazole compounds exhibit significant anticancer activity. In vitro studies have demonstrated that related compounds show cytotoxic effects against various cancer cell lines, including neuroblastoma (SKNMC), colon cancer (HT-29), and prostate cancer (PC3) cell lines. For instance, certain derivatives were found to have comparable or superior activity to doxorubicin, a standard chemotherapy drug .

Table 1: Cytotoxicity of Thiadiazole Derivatives

CompoundCell LineIC50 (µg/mL)Reference
3dSKNMC10
3hHT-2915
3aPC320

Other Pharmacological Activities

Beyond anticancer properties, thiadiazole derivatives have been investigated for various pharmacological activities:

  • Antibacterial : Some studies report efficacy against bacterial strains, indicating potential as antibacterial agents.
  • Anti-inflammatory : Thiadiazole derivatives have shown promise in reducing inflammation in preclinical models.
  • Antioxidant : The antioxidant activity of these compounds has been explored, suggesting protective effects against oxidative stress .

Case Study 1: Anticancer Activity Evaluation

A study synthesized several thiadiazole derivatives and evaluated their cytotoxicity using MTT assays across multiple cancer cell lines. The results indicated that specific substitutions on the thiadiazole ring significantly enhanced anticancer activity. For instance, compounds with electron-withdrawing groups showed improved efficacy against prostate cancer cells compared to their electron-donating counterparts .

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on the structure-activity relationship of thiadiazole derivatives revealed that modifications at specific positions on the ring could lead to enhanced biological activity. This insight is crucial for guiding future drug design efforts aimed at optimizing therapeutic profiles .

Comparison with Similar Compounds

Table 1: Comparison of Physical Properties

Compound Name Substituents (R1/R2) Yield (%) Melting Point (°C) Key Functional Groups
Target Compound R1 = 5-methyl, R2 = 5-phenyl N/A N/A Dual thiadiazole, sulfanyl
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) R1 = 4-chlorobenzyl 74 132–134 Chlorophenyl, isopropylphenoxy
2-(2-Isopropyl-5-methylphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5f) R1 = methylthio 79 158–160 Isopropylphenoxy, methylthio
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) R1 = benzylthio 85 135–136 Methoxyphenoxy, benzylthio
2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide () Triazine-thiadiazole hybrid N/A N/A Triazine, phenylthiadiazole

Notes:

  • The target compound’s dual thiadiazole structure distinguishes it from mono-thiadiazole analogs (e.g., 5e–5m) .

Key Findings :

  • Thiadiazole derivatives with electron-withdrawing groups (e.g., chloro in 3d) exhibit enhanced antimicrobial activity due to increased electrophilicity .

Spectral and Analytical Data

Table 3: NMR and IR Spectral Comparison

Compound Name $ ^1H $ NMR (δ, ppm) IR (cm$ ^{-1} $) Reference
Target Compound N/A N/A N/A
2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (3d) 3.86 (s, -CH$ _2 $CO-), 7.26–7.58 (chlorophenyl) 3147 (N-H), 1708 (C=O)
N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide () 2.50 (s, SCH$ _3 $), 2.10 (s, CH$ _3 $CO) 2924 (C-H), 1705 (C=O)

Notes:

  • The target compound’s spectral profile is expected to align with analogs, featuring characteristic acetamide C=O stretches (~1700 cm$ ^{-1} $) and aromatic proton signals (~7.0–7.6 ppm) .

Q & A

Basic: What synthetic routes are commonly employed to prepare 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide?

The compound is synthesized via multi-step reactions involving:

  • Thiadiazole core formation : Reacting thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours) to generate 1,3,4-thiadiazole intermediates .
  • Acetamide coupling : Chloroacetyl chloride is reacted with amino-substituted thiadiazoles in the presence of triethylamine (TEA) as a base, typically in solvents like dioxane or DMF. Reaction progress is monitored via TLC, with yields improved by recrystallization from ethanol-DMF mixtures .
  • Sulfanyl linkage introduction : Thiol-containing intermediates (e.g., 5-methyl-1,3,4-thiadiazole-2-thiol) are coupled with chloroacetamide derivatives under basic conditions, ensuring selective sulfur bond formation .

Basic: How is the reaction progress monitored during synthesis?

  • Thin-Layer Chromatography (TLC) : Widely used to track reaction completion. Silica gel plates with UV visualization or iodine staining detect intermediates and final products .
  • NMR spectroscopy : For example, disappearance of the NH₃ peak (δ 4.16 ppm) in intermediates confirms successful coupling .

Basic: What analytical techniques confirm structural integrity and purity?

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., methyl groups at δ 2.5–3.0 ppm, aromatic protons at δ 7.0–8.0 ppm) .
  • Mass Spectrometry (MS) : EIMS or HRMS validates molecular weight (e.g., m/z 189 for C₁₀H₁₁N₃O⁺ fragments) .
  • Elemental Analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .
  • HPLC/GC : Assesses purity (>95%) and detects residual solvents .

Advanced: How can reaction conditions be optimized for higher yield?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of thiadiazole intermediates .
  • Catalyst use : Triethylamine or N-ethylmorpholine improves coupling efficiency by neutralizing HCl byproducts .
  • Temperature control : Reflux at 80–90°C accelerates reaction kinetics while avoiding decomposition .
  • Post-reaction workup : Precipitation in ice-water mixtures followed by recrystallization from ethanol-DMF (2:1) increases purity .

Advanced: What computational methods predict biological activity?

  • Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding affinity to targets (e.g., enzymes like DHFR or kinases). For example, derivatives with phenyl substitutions show higher docking scores for antimicrobial targets .
  • QSAR modeling : Correlates substituent electronic properties (Hammett σ constants) with bioactivity to guide analog design .

Advanced: How can solubility challenges in pharmacological assays be addressed?

  • Salt formation : Synthesizing sodium or potassium salts of carboxylic acid derivatives improves aqueous solubility .
  • Co-solvent systems : Use DMSO (≤10%) in PBS buffers for in vitro assays to maintain compound stability .

Advanced: How to resolve contradictions in spectral data interpretation?

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions (e.g., distinguishing H-5’ and H-6’ protons in indole derivatives) .
  • X-ray crystallography : Provides unambiguous confirmation of regiochemistry and stereochemistry (e.g., confirming sulfanyl linkage orientation) .

Advanced: What strategies enable selective functionalization of the thiadiazole ring?

  • Protecting groups : Use Boc or acetyl groups to block reactive NH sites during sulfanyl or acetamide coupling .
  • Electrophilic substitution : Introduce methyl or phenyl groups at the 5-position via Friedel-Crafts alkylation under acidic conditions .

Advanced: How to evaluate stability under varying storage conditions?

  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and analyze via HPLC for degradation products (e.g., hydrolysis of acetamide bonds) .
  • Light sensitivity : UV-Vis spectroscopy monitors photo-degradation; amber vials are recommended for long-term storage .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

  • Heterocycle variation : Replace phenyl with thiophene or pyridine rings to modulate lipophilicity .
  • Bioisosteric replacement : Substitute sulfanyl with sulfonyl or carbonyl groups to alter electronic properties .
  • Side-chain elongation : Introduce ethyl or propyl spacers between thiadiazole and acetamide moieties to enhance target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.